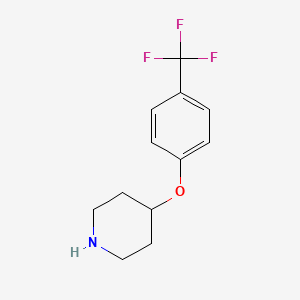

4-(4-(Trifluoromethyl)phenoxy)piperidine

Description

Foundational Significance in Medicinal Chemistry and Organic Synthesis

The importance of 4-(4-(Trifluoromethyl)phenoxy)piperidine stems from its dual role as a crucial building block in the synthesis of complex molecules and as a central framework for the design of biologically active compounds.

In organic synthesis, this compound serves as a key intermediate for the construction of more elaborate molecular architectures. The secondary amine of the piperidine (B6355638) ring is a reactive site that readily participates in various chemical transformations, allowing for the attachment of diverse functional groups. This reactivity makes it a valuable precursor in multi-step synthetic pathways.

For instance, it can be used in reactions to create more complex piperidine derivatives. One documented synthesis involves the reaction of 4-[4-(trifluoromethyl)-phenoxy]piperidine with 3,4-dimethoxybenzene-1-sulfonyl chloride to produce Piperidine, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-(trifluoromethyl)phenoxy]-. lookchem.com This transformation highlights its utility in building molecules with potential pharmacological relevance. The compound is a known intermediate for various pharmaceuticals, particularly those targeting the central nervous system. evitachem.com

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 4-[4-(Trifluoromethyl)-phenoxy]piperidine | 3,4-dimethoxybenzene-1-sulfonyl chloride | Piperidine, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-(trifluoromethyl)phenoxy]- | lookchem.com |

The molecular framework of this compound is recognized as a core scaffold in the design of new bioactive molecules. A scaffold refers to the central structural component of a molecule upon which various modifications can be made to develop new compounds with specific biological activities.

Research has demonstrated that incorporating this scaffold into larger molecules can lead to compounds with significant biological effects. For example, a derivative, 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol, has shown promising anti-tuberculosis activity. nih.gov The antidepressant drug fluoxetine (B1211875), chemically known as N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine, also contains a related 4-(trifluoromethyl)phenoxy group, underscoring the importance of this moiety in neurologically active agents. mdpi.com The utility of this scaffold is evident in its presence in a variety of compounds investigated for diverse therapeutic targets.

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1-((S)-3-(4-(Trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol | Anti-tuberculosis | nih.gov |

| Fluoxetine | Antidepressant (Selective Serotonin (B10506) Reuptake Inhibitor) | mdpi.com |

Structural Design and Functional Group Importance for Research

The specific arrangement of the trifluoromethylphenoxy moiety and the piperidine ring in this compound is critical to its utility in research. Each component contributes unique properties that can be exploited in drug design and synthesis.

The trifluoromethylphenoxy group is a key feature that significantly influences the physicochemical properties of molecules containing it. The trifluoromethyl (-CF3) group, in particular, is highly valued in medicinal chemistry for several reasons. nbinno.com

Metabolic Stability : Replacing a hydrogen atom or a methyl group with a trifluoromethyl group can block metabolic pathways, increasing the half-life of a drug. mdpi.com The carbon-fluorine bond is very strong, making the group resistant to metabolic degradation. mdpi.com

Lipophilicity : The -CF3 group is lipophilic (fat-soluble), which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution in the body. nbinno.commdpi.com This property is crucial for oral bioavailability. mdpi.com

Electronic Effects : As a strong electron-withdrawing group, the -CF3 group can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. mdpi.comnbinno.commdpi.com This can lead to increased binding affinity and potency. mdpi.com

The phenoxy linker connects this influential group to the piperidine core, providing a specific spatial arrangement and conformational flexibility that can be optimized for interaction with biological targets.

The piperidine ring is a saturated heterocycle that is frequently found in a vast number of pharmaceuticals and natural products. researchgate.netresearchgate.net In medicinal chemistry, it is referred to as a "privileged scaffold" because of its proven success in forming the basis of drugs with a wide range of biological activities, including anticancer, antiviral, analgesic, and antipsychotic agents. researchgate.netnih.gov

The advantages of the piperidine ring include:

Synthetic Accessibility : Piperidine and its derivatives are readily synthesized and modified, making them attractive starting points for drug discovery programs. ontosight.ai

Three-Dimensional Structure : The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents. This three-dimensionality is often crucial for selective binding to complex biological targets like receptors and enzymes. researchgate.net

Physicochemical Properties : The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, which can improve aqueous solubility and allow for the formation of favorable ionic interactions with biological targets.

The combination of the versatile piperidine scaffold and the modulating effects of the trifluoromethylphenoxy group makes this compound a compound of significant interest and utility in modern chemical and pharmaceutical research.

Structure

3D Structure

Propriétés

IUPAC Name |

4-[4-(trifluoromethyl)phenoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYZQEDCGWRROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(4-(Trifluoromethyl)phenoxy)piperidine and Its Direct Precursors

The synthesis of this compound is primarily achieved through the formation of an ether linkage between a piperidine (B6355638) core and a trifluoromethylated phenol (B47542) moiety. Key precursors include 4-hydroxypiperidine (B117109), which is often protected, and 4-(trifluoromethyl)phenol (B195918).

Step-by-Step Preparations and Key Intermediate Derivations

A common and effective method for preparing the core structure involves the nucleophilic substitution reaction between a protected 4-hydroxypiperidine and an activated phenol or fluoroaromatic compound. A representative multi-step synthesis is outlined below:

Protection of Piperidine Nitrogen: The synthesis typically begins with the protection of the nitrogen atom of 4-hydroxypiperidine to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group due to its stability and ease of removal under acidic conditions. The reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like sodium bicarbonate yields N-Boc-4-hydroxypiperidine, a key intermediate.

Ether Formation: The ether linkage can be formed via several methods.

Mitsunobu Reaction: This reaction allows for the condensation of an alcohol with a nucleophile, in this case, a phenol, under mild conditions. N-Boc-4-hydroxypiperidine is reacted with 4-(trifluoromethyl)phenol in the presence of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with an inversion of configuration at the alcohol carbon.

Williamson Ether Synthesis: An alternative route involves the deprotonation of N-Boc-4-hydroxypiperidine with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces a leaving group from an aromatic partner. While reacting with 4-(trifluoromethyl)phenol itself is possible, a more common approach involves using a more reactive aromatic substrate like 4-fluorobenzotrifluoride. The alkoxide attacks the aromatic ring, displacing the fluoride (B91410) ion in a nucleophilic aromatic substitution (SNAr) reaction.

Deprotection: The final step is the removal of the N-Boc protecting group. This is typically achieved by treating the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (B109758) or dioxane. This acidic workup cleaves the carbamate, yielding the desired this compound, often as a salt which can be neutralized to the free base.

A similar synthetic strategy has been reported for the closely related compound, 4-[4-(trifluoromethoxy)phenoxyl]piperidine, highlighting the robustness of this approach. In one patented method, the synthesis starts from 4-[4-(trifluoromethoxy)phenoxy]pyridine, which is first benzylated to form a pyridinium (B92312) salt. This intermediate is then reduced to the corresponding tetrahydropyridine (B1245486), followed by catalytic hydrogenation to yield the piperidine ring. A final debenzylation step affords the target molecule. google.com

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

Optimizing reaction conditions is critical for maximizing yield and purity in multi-step syntheses. For the preparation of this compound and its analogues, several factors can be fine-tuned.

In the Williamson ether synthesis approach, the choice of base, solvent, and temperature is crucial. Strong, non-nucleophilic bases like sodium hydride are effective for generating the alkoxide. The reaction is typically run in aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation and enhance the nucleophilicity of the alkoxide. Temperature control is also important to manage potential side reactions.

For the Mitsunobu reaction , precise stoichiometry of the reagents is key. Excess phosphine and azodicarboxylate can lead to purification challenges. The reaction is usually performed at cooler temperatures, starting at 0 °C and allowing it to warm to room temperature, to control the reaction rate and minimize byproduct formation.

The deprotection step can also be optimized. The concentration of the acid and the reaction time must be carefully controlled to ensure complete removal of the Boc group without causing degradation of the product. The table below summarizes key optimization parameters for analogous syntheses.

| Reaction Step | Parameter | Condition | Rationale/Outcome | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Base/Solvent | NaH in DMSO | Effectively generates the alkoxide and promotes the SNAr reaction. | google.com |

| Mitsunobu Reaction | Reagents | PPh₃ and DIAD | Mild conditions, allows for stereochemical control if a chiral center is present. | Generic Method |

| N-Boc Deprotection | Acid | HCl in Dioxane | Clean and efficient removal of the Boc group, yielding the hydrochloride salt which is often crystalline and easily purified. | Generic Method |

| Catalytic Hydrogenation (Analogue Synthesis) | Catalyst | Palladium on Carbon (Pd/C) | Effective for the reduction of the tetrahydropyridine intermediate to the piperidine ring. google.com | google.com |

Chemical Transformations and Derivatization Strategies

The this compound scaffold is a versatile platform for further chemical modification. Derivatization is commonly performed to explore structure-activity relationships (SAR) and to develop compounds with improved pharmacological profiles.

Modifications at the Piperidine Nitrogen for Scaffold Diversification

The secondary amine of the piperidine ring is a primary site for modification, allowing for extensive diversification of the scaffold. researchgate.net

N-Alkylation: The nitrogen can be readily alkylated by reaction with various alkyl halides (e.g., bromides or iodides) in the presence of a base such as potassium carbonate or triethylamine (B128534) in a solvent like acetonitrile (B52724) or DMF. researchgate.net This allows for the introduction of a wide range of substituents, including simple alkyl chains, benzyl (B1604629) groups, and functionalized alkyl groups containing esters, amides, or other heterocycles.

Reductive Amination: Another common method for N-alkylation involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This process forms a new carbon-nitrogen bond and is a powerful tool for introducing diverse substituents.

N-Arylation: The introduction of an aryl or heteroaryl group at the piperidine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the piperidine with an aryl halide or triflate. nih.govnih.gov

Acylation and Sulfonylation: The nitrogen can be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form amides and sulfonamides, respectively. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

The table below provides examples of conditions for these transformations on similar piperidine scaffolds.

| Transformation | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃ | DMF, Room Temperature to 70 °C | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Dichloroethane (DCE), Room Temperature | General Method |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base | Toluene or Dioxane, Heat | nih.gov |

| N-Acylation | Acyl chloride, Triethylamine | Dichloromethane (DCM), 0 °C to Room Temperature | General Method |

Functionalization of Aromatic Rings for SAR Exploration

To conduct thorough Structure-Activity Relationship (SAR) studies, modifications can also be introduced on the phenoxy aromatic ring. nih.gov This is typically achieved by starting with a substituted 4-(trifluoromethyl)phenol precursor. Electrophilic aromatic substitution reactions on the electron-deficient trifluoromethyl-substituted ring can be challenging. Therefore, it is often more synthetically feasible to build the desired scaffold from pre-functionalized phenols. For example, using phenols with additional substituents such as halogens, alkyl, or alkoxy groups allows for systematic exploration of how these changes affect biological activity. These studies are crucial for optimizing properties like potency, selectivity, and metabolic stability.

Formation of Conjugates and Hybrid Molecules with Other Heterocyclic Systems (e.g., thiazole (B1198619), oxadiazole, pyridazine (B1198779), imidazole)

Linking the this compound core to other heterocyclic systems is a common strategy in drug design to create hybrid molecules with potentially enhanced or novel biological activities. nih.gov This is usually accomplished by functionalizing the piperidine nitrogen with a linker that can be attached to the second heterocycle.

Oxadiazole Conjugates: The piperidine nitrogen can be acylated with a chloroacetyl chloride linker. The resulting α-chloro amide can then be reacted with a hydroxyl- or amino-functionalized oxadiazole. Alternatively, a carboxylic acid-functionalized piperidine can be coupled with a hydrazide, which is then cyclized to form a 1,3,4-oxadiazole (B1194373) ring. beilstein-journals.orgnih.govmdpi.com

Thiazole Conjugates: A common route involves reacting an N-functionalized piperidine (e.g., with a thiourea (B124793) or thioamide group) with an α-haloketone in a Hantzsch thiazole synthesis. nih.govnih.gov Another approach is to couple the piperidine nitrogen to a pre-formed thiazole ring that bears a suitable electrophilic handle, such as a chloromethyl group. nih.gov

Pyridazine Conjugates: The piperidine nitrogen can be alkylated with a chloromethylpyridazine, a reactive intermediate that allows for the direct connection of the two heterocyclic systems. nih.gov

Imidazole Conjugates: Similar to the pyridazine example, N-alkylation of the piperidine with a chloromethylimidazole derivative is a direct method for creating these hybrid molecules. nih.govgoogle.comnih.gov

These strategies enable the creation of diverse molecular architectures, combining the pharmacophoric features of the phenoxypiperidine scaffold with those of other biologically relevant heterocycles.

Incorporation into Complex Molecular Architectures (e.g., spiro compounds)

The integration of the this compound scaffold into complex architectures like spiro compounds is a strategy employed to explore novel three-dimensional chemical space in drug discovery. Spirocycles, which contain two rings connected by a single common atom, introduce conformational rigidity and novel structural features. While direct literature examples detailing the incorporation of the precise this compound moiety into a spirocyclic system are not extensively documented, established synthetic routes for analogous piperidine-based spirocycles provide a clear blueprint for potential strategies.

A common approach involves using a ketone-bearing piperidine as a precursor. For instance, N-protected 4-piperidone (B1582916) can undergo reactions with various difunctional reagents to form the second ring of the spiro-system. By analogy, a synthetic route could commence with N-Boc-4-(4-(trifluoromethyl)phenoxy)piperidin-4-one. This key intermediate could then be subjected to established spirocyclization protocols.

One such protocol is the synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry. This typically involves a multi-component reaction where a piperidone derivative reacts with isatin (B1672199) and an amino acid, leading to a spiro[indole-3,4'-piperidine] (B97032) core. ekb.eg Another versatile method is the formation of spiro-hydantoins or spiro-succinimides through reactions with cyanide and ammonium (B1175870) carbonate (the Bucherer-Bergs reaction) or related chemistries. Furthermore, the synthesis of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives, which have been explored as histone deacetylase (HDAC) inhibitors, often starts from a piperidone core. nih.gov

The table below outlines a hypothetical, yet plausible, synthetic strategy for incorporating the target moiety into a spiro-oxindole structure, based on known methodologies.

| Step | Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Product |

| 1 | N-Boc-4-piperidone | 4-(Trifluoromethyl)phenol | Williamson Ether Synthesis or Buchwald-Hartwig Amination | Ether Formation | N-Boc-4-(4-(trifluoromethyl)phenoxy)piperidine |

| 2 | N-Boc-4-(4-(trifluoromethyl)phenoxy)piperidine | N/A | Oxidation (e.g., with Dess-Martin periodinane) | Oxidation | N-Boc-4-(4-(trifluoromethyl)phenoxy)piperidin-4-one |

| 3 | N-Boc-4-(4-(trifluoromethyl)phenoxy)piperidin-4-one | Isatin | (R)-piperidine-2-carboxylic acid | 1,3-Dipolar Cycloaddition | N-Boc-spiro[indole-3,4'-[this compound]]-2-one derivative |

Advanced Synthetic Approaches and Future Synthetic Directions

Recent advancements in synthetic organic chemistry offer powerful tools for creating complex molecules with high precision. For derivatives of this compound, key future directions involve the development of stereoselective methods to access enantiopure compounds and the optimization of synthetic routes for efficient, larger-scale production.

Stereoselective Synthesis Methodologies for Enantiopure Derivatives

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles. While specific stereoselective syntheses for this compound are not prominent in the literature, methods developed for structurally related compounds can be adapted. These strategies generally fall into two categories: asymmetric synthesis or chiral resolution.

Asymmetric Synthesis: This approach aims to create a specific stereoisomer from the outset.

Catalytic Asymmetric Hydrogenation: A tetrahydropyridine precursor, such as 1-benzyl-4-(4-(trifluoromethyl)phenoxy)-1,2,3,6-tetrahydropyridine, could be subjected to asymmetric hydrogenation using a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands like BINAP). This method is widely used for producing chiral piperidines.

Intramolecular Mannich-type Reactions: As demonstrated in the synthesis of other trifluoromethyl-piperidines, an intramolecular Mannich reaction using chiral aminoketals can provide stereoselective access to the piperidine ring. researchgate.net This strategy allows for the construction of the heterocyclic core with defined stereochemistry.

Aldol (B89426) Reactions: The stereodivergent aldol reaction of a related substrate, N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, showcases how the trifluoromethyl group can influence the stereochemical outcome of reactions on the piperidine ring, providing access to different diastereomers. mdpi.com

Chiral Resolution: This method involves separating a racemic mixture of the target compound or a key intermediate.

Diastereomeric Salt Formation: The racemic piperidine can be treated with a chiral resolving agent (e.g., tartaric acid or mandelic acid) to form diastereomeric salts, which can often be separated by fractional crystallization.

Enzymatic Resolution: Lipases or other enzymes can be used to selectively acylate or hydrolyze one enantiomer in a racemic mixture of a piperidine intermediate, such as N-protected 4-hydroxy-4-(4-(trifluoromethyl)phenyl)piperidine, allowing for the separation of the unreacted enantiomer from the modified one.

The table below compares potential approaches for obtaining enantiopure derivatives.

| Method | Precursor Type | Key Reagent/Catalyst | Advantages | Disadvantages |

| Asymmetric Hydrogenation | Tetrahydropyridine | Chiral Rh/Ru Catalyst | High enantioselectivity, atom economy. | Catalyst can be expensive; optimization required. |

| Intramolecular Mannich | Acyclic aminoketal | Chiral auxiliary or catalyst | Builds stereocenters during ring formation. | Requires multi-step precursor synthesis. |

| Diastereomeric Resolution | Racemic piperidine | Chiral Acid (e.g., Tartaric acid) | Well-established, scalable technique. | Theoretical max yield is 50%; requires suitable resolving agent. |

| Enzymatic Resolution | Racemic alcohol/ester | Lipase enzyme | High enantioselectivity, mild conditions. | Enzyme stability and cost; may require specific substrates. |

Large-Scale Preparative Considerations for Research Scale Production

Transitioning a synthetic route from a small laboratory scale to a larger, multi-gram research scale introduces practical challenges related to safety, cost, efficiency, and purification. For this compound, a robust and scalable synthesis is crucial for supplying material for extensive biological evaluation.

A common large-scale approach for similar 4-aryloxypiperidines starts with the corresponding 4-aryloxypyridine. google.com This strategy avoids the direct and often low-yielding etherification of a piperidine alcohol, which can be problematic to scale. A plausible multi-gram synthesis is outlined below:

Synthesis of the Pyridine (B92270) Precursor: The synthesis would begin with 4-chloropyridine (B1293800) and 4-(trifluoromethyl)phenol under basic conditions to form 4-(4-(trifluoromethyl)phenoxy)pyridine. This SNAr reaction is typically robust and high-yielding.

Quaternization and Reduction: The resulting pyridine is quaternized, for instance with a benzyl halide, to form an N-benzylpyridinium salt. This activates the ring for reduction. The pyridinium salt is then reduced to a tetrahydropyridine intermediate, often using sodium borohydride.

Final Hydrogenation and Deprotection: The tetrahydropyridine double bond is hydrogenated over a catalyst like palladium on carbon (Pd/C). This step often proceeds with high efficiency. The same catalytic step can frequently be used to remove the N-benzyl protecting group (hydrogenolysis), yielding the final target compound, this compound. google.com

A similar multi-stage process has been successfully employed for the multigram synthesis of the related 4-(trifluoromethoxy)piperidine, starting from 4-hydroxypyridine (B47283) and demonstrating the viability of this general approach for producing fluorinated piperidine building blocks on a significant scale. nuph.edu.uaresearchgate.net

Key considerations for scale-up include:

Reagent Cost and Availability: Starting materials like 4-chloropyridine and 4-(trifluoromethyl)phenol are commercially available in bulk, making this route economically feasible.

Reaction Conditions: Hydrogenation steps require specialized equipment to handle hydrogen gas safely. Reaction temperatures and pressures must be carefully controlled.

Purification: Crystallization is the preferred method for purification on a large scale as it is more efficient and cost-effective than chromatography. Formation of a salt (e.g., hydrochloride) can facilitate the isolation and purification of the final product.

Yield and Purity: Each step must be optimized to maximize yield and purity, minimizing the need for difficult purification of subsequent intermediates. For example, a patent for the related trifluoromethoxy analog reports final yields of the free base at 99.0% after neutralization of the acetate (B1210297) salt. google.com

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Analysis

Elucidation of Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features a molecule must possess to interact with a specific biological target. For the 4-(4-(trifluoromethyl)phenoxy)piperidine scaffold, the key pharmacophoric features can be distilled into several critical components.

Pharmacophore models for compounds incorporating the phenoxypiperidine motif, particularly those targeting transporters and receptors in the central nervous system, consistently identify several key interaction points. These models typically consist of a positive ionizable (PI) feature, hydrophobic (HY) regions, and hydrogen bond acceptors (HBA). nih.govnih.gov

The Piperidine (B6355638) Nitrogen: The nitrogen atom within the piperidine ring is a fundamental pharmacophoric feature. At physiological pH, this amine is typically protonated, functioning as a positive ionizable center. This cationic group is often crucial for forming strong ionic interactions or salt bridges with acidic residues, such as aspartate or glutamate, in the binding sites of target proteins like the human serotonin (B10506) transporter (hSERT) or sigma receptors. nih.govnih.gov

The Trifluoromethylated Phenyl Ring: This moiety serves as a critical hydrophobic (HY) and aromatic feature. researchgate.net The phenyl ring itself can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor pocket. The trifluoromethyl (-CF3) group significantly enhances the lipophilicity and metabolic stability of the molecule. Its strong electron-withdrawing nature also modulates the electronic properties of the aromatic ring, influencing its interactions with the biological target. researchgate.net

The Phenoxy Oxygen: The ether oxygen atom acts as a hydrogen bond acceptor (HBA), providing an additional point of interaction to anchor the ligand within the binding site.

These features—a positive ionizable center, a hydrophobic aromatic ring, and a hydrogen bond acceptor—constitute the core pharmacophore essential for the biological activity of this class of compounds.

The conformational flexibility of the piperidine ring is a key determinant of receptor fit and biological activity. The ring can adopt various conformations, most notably the chair, boat, and twist-boat forms. For most piperidine-containing drugs, the lower-energy chair conformation is predominant and considered the bioactive conformation.

Systematic Modification Studies and Their Biological Impact

Systematic structural modifications of the this compound scaffold have been instrumental in delineating the contribution of each component to biological activity, potency, and selectivity.

The introduction of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The position of the trifluoromethyl group on the phenyl ring is critical. While direct SAR studies on the positional isomers of this compound are limited in the reviewed literature, studies on analogous N-aryl guanidine (B92328) structures targeting the NMDA receptor offer valuable insights. In these series, placing a halo or trifluoromethyl substituent at certain positions (e.g., position 5 or 6 of the aromatic ring) generally confers higher affinity than substitution at other positions (e.g., position 2 or 4). nih.gov This suggests that the para position of the trifluoromethyl group in the title compound is likely a highly favorable, if not optimal, position for interaction with many biological targets, as it directs the group's electronic and steric influence into a specific region of the binding pocket.

The trifluoromethyl group itself is often preferred over other substituents like methyl groups as it can act as a bioisostere that protects against metabolic oxidation while increasing lipophilicity and binding interactions. researchgate.net

Modifications to the piperidine ring, particularly at the nitrogen atom, have a profound impact on potency and selectivity. The nature of the substituent on the piperidine nitrogen dictates the compound's interaction with the target and can modulate its pharmacological profile.

For instance, in a series of piperidine derivatives designed as sigma-1 (σ1) receptor ligands, replacing a central cyclohexane (B81311) ring with a piperidine ring and subsequently adding a small methyl group to the piperidine nitrogen (N-methylation) resulted in a significant increase in σ1 affinity. nih.gov This highlights the importance of the substituent in this position for optimizing receptor interactions.

Conversely, increasing steric bulk around the piperidine ring can be detrimental. In a study of phenoxyalkylpiperidines, a progressive increase in the degree of methylation on the carbon atoms adjacent to the piperidine nitrogen led to a decrease in affinity for the σ1 receptor. nih.gov

These findings underscore a common principle: the piperidine ring and its substituents are critical for defining a compound's affinity and selectivity profile.

Below is a data table illustrating the impact of N-substitutions on piperidine-based compounds from a study on σ1 receptor ligands, which demonstrates these principles.

| Compound ID | Piperidine N-Substituent | σ1 Receptor Affinity (Ki, nM) |

| 4a | -H | 165 |

| 18a | -CH3 | 7.9 |

| 18b | -CH2CH3 | 59 |

| 13a | -Tosyl | 76 |

Data adapted from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands. nih.gov

The phenoxy linker and additional substituents on the aromatic ring provide further opportunities to modulate the pharmacological properties of the scaffold. SAR studies on 3-phenoxypropyl piperidine analogues, developed as ORL1 (NOP) receptor agonists, have explored the impact of modifying this region. nih.govresearchgate.net

Replacing the phenyl ring with other aromatic or heteroaromatic systems can significantly alter activity and selectivity. Furthermore, adding substituents to the phenyl ring, in addition to the trifluoromethyl group, can fine-tune the electronic and steric properties of the molecule. For example, in a series of phenoxyalkylpiperidines, comparing a para-chloro substituent to a para-methoxy substituent on the phenoxy ring was shown to impact affinity for the sigma-1 receptor. nih.gov This indicates that the electronic nature of substituents on the aromatic ring plays a key role in modulating binding affinity.

The ether linkage itself is a crucial structural element, providing a specific spatial relationship between the piperidine and aromatic rings. While bioisosteric replacement of the ether oxygen is a potential strategy for modification, its role as a hydrogen bond acceptor is often a key part of the compound's pharmacophore.

Computational and In Silico Approaches to SAR/SBR

In the exploration of Structure-Activity Relationships (SAR) and Structure-Binding Relationships (SBR) for this compound, computational, or in silico, methods are indispensable. These techniques allow for the prediction of biological activity and the nature of molecular interactions by analyzing the compound's chemical structure, thereby guiding further research and development in a more efficient manner.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. srmist.edu.inbrieflands.com For derivatives of this compound, QSAR models can be developed to predict their efficacy for a specific biological target.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, such as hydrophobicity, electronics, and sterics. srmist.edu.in By systematically modifying the structure of this compound and observing the corresponding changes in biological activity, a predictive model can be constructed. For instance, substituents on the piperidine ring or modifications to the trifluoromethylphenoxy group would alter the molecule's properties. These alterations, when quantified using molecular descriptors, can be correlated with activity.

A hypothetical QSAR study on a series of analogs of this compound might involve the generation of a dataset where various substitutions are made. The biological activity, such as the half-maximal inhibitory concentration (IC50), would be experimentally determined for each analog. Molecular descriptors for each analog would then be calculated.

Table 1: Hypothetical Molecular Descriptors and Biological Activity for QSAR Modeling of this compound Analogs

| Compound | Substitution on Piperidine Nitrogen | LogP (Hydrophobicity) | Electronic Parameter (e.g., Hammett constant) | Steric Parameter (e.g., Molar Refractivity) | Biological Activity (Log 1/IC50) |

|---|---|---|---|---|---|

| 1 | -H | 3.5 | 0.00 | 1.03 | 5.2 |

| 2 | -CH3 | 4.0 | -0.04 | 5.65 | 5.8 |

| 3 | -C2H5 | 4.5 | -0.07 | 10.30 | 6.1 |

| 4 | -COCH3 | 3.2 | 0.50 | 11.18 | 4.9 |

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation could be derived from such data. nih.gov An example of a hypothetical QSAR equation might be:

Log 1/IC50 = k1(LogP) - k2(Steric Parameter)² + k3(Electronic Parameter) + C

This equation would suggest that hydrophobicity is positively correlated with activity, while there is an optimal size for substituents, and electron-withdrawing groups might enhance activity. Such models are valuable for predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. srmist.edu.in

Molecular Docking and Dynamics Simulations in Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netugm.ac.id In the context of this compound, docking simulations can be used to predict its binding mode within the active site of a target protein. This provides insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

The process involves generating a three-dimensional structure of the ligand, this compound, and obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). mdpi.com The ligand is then computationally "placed" into the protein's binding site in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose.

For this compound, the trifluoromethyl group could engage in hydrophobic interactions or halogen bonds, while the phenoxy oxygen and piperidine nitrogen could act as hydrogen bond acceptors or donors.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. mdpi.comcardiff.ac.uk MD simulations model the movement of atoms and molecules, providing a more dynamic and realistic view of the binding interactions. mdpi.com This can reveal conformational changes in both the ligand and the protein upon binding and help to refine the understanding of the binding mode. An MD simulation could show, for example, that the piperidine ring of the compound adopts a specific chair or boat conformation to fit optimally within the binding pocket.

Table 2: Predicted Interactions of this compound with a Hypothetical Target Protein from Molecular Docking

| Functional Group of Ligand | Type of Interaction | Interacting Amino Acid Residue of Protein |

|---|---|---|

| Piperidine Nitrogen | Hydrogen Bond | Aspartic Acid |

| Phenoxy Oxygen | Hydrogen Bond | Serine |

| Trifluoromethyl Group | Hydrophobic Interaction | Leucine, Valine |

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based approaches are fundamental to drug design and can be applied to the development of novel analogs of this compound.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach relies on the knowledge of other molecules that bind to the target. By comparing the structures of a set of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a pharmacophore model might include a hydrogen bond acceptor (the phenoxy oxygen), a basic nitrogen (in the piperidine ring), and a hydrophobic feature (the trifluoromethylphenyl group). This model can then be used to screen virtual libraries of compounds to identify new potential leads.

Structure-based drug design , on the other hand, is employed when the 3D structure of the target protein is available. nih.govwashington.edu As described in the molecular docking section, the known structure of the target allows for the rational design of ligands that are predicted to bind with high affinity and selectivity. For instance, if the binding pocket of a target has a small hydrophobic pocket, the trifluoromethyl group of this compound could be designed to fit into this pocket, thereby increasing binding affinity. Structure-based design can also be used to identify potential sites for modification on the ligand to improve its properties, such as adding a polar group to form a new hydrogen bond with the protein.

The design of novel compounds based on this compound would ideally use a combination of these computational approaches to iteratively refine the structure and improve its desired biological activity.

Preclinical Pharmacological and Biochemical Investigations

In Vitro Biological Target Identification and Validation

The 4-(4-(trifluoromethyl)phenoxy)piperidine moiety has been incorporated into various molecular structures to assess their interaction with a range of biological targets. These investigations have spanned receptors, enzymes, and transporters, revealing a diverse pharmacological profile.

Research has particularly highlighted the interaction of derivatives of this compound with G protein-coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. nih.govnih.govfrontiersin.org

Dopamine (B1211576) D4 Receptor: The this compound scaffold is a key component in a novel series of potent and selective dopamine D4 receptor antagonists. nih.govchemrxiv.orgresearchgate.net Structure-activity relationship (SAR) studies on 4,4-difluoropiperidine (B1302736) ethers, which are closely related to the core compound, have identified derivatives with exceptional binding affinity for the D4 receptor. For instance, some of these compounds exhibit Ki values in the low nanomolar and even sub-nanomolar range, with remarkable selectivity over other dopamine receptor subtypes such as D1, D2, D3, and D5. nih.govchemrxiv.orgresearchgate.net This high affinity and selectivity make these compounds valuable as research tools for investigating D4 receptor signaling. nih.govchemrxiv.orgresearchgate.net

| Compound Derivative | Dopamine D4 Receptor Binding Affinity (Ki) | Selectivity |

|---|---|---|

| 4,4-difluoropiperidine ether analog (14a) | 0.3 nM | >2000-fold vs. D1, D2, D3, and D5 |

| 4-cyanophenoxy analog (9j) | 1.7 nM | Not specified |

| 3,4-difluorophenoxy analog (9k) | 2.7 nM | Not specified |

| 4-fluoro-3-methylphenoxy analog (9l) | 6.5 nM | Not specified |

Histamine (B1213489) H3 Receptor: Derivatives containing the 4-(trifluoromethyl)phenoxy moiety have also been investigated for their affinity to the histamine H3 receptor. nih.gov Studies on dual histamine H3 and sigma-1 receptor ligands have explored various piperidine (B6355638) derivatives, indicating that this scaffold is a viable backbone for targeting the H3 receptor. nih.govacs.org Specifically, research on dual H3R/SERT inhibitors has shown that fluoxetine (B1211875) analogues with a 4-(trifluoromethyl) substituted phenoxy ring exhibit high affinity for the human H3 receptor. nih.gov

While direct binding data for this compound on opioid and serotonin (B10506) 5-HT4 receptors is not extensively documented in the available literature, the broader investigation of piperidine-based structures as ligands for various GPCRs suggests this is an area of ongoing research interest.

The potential for this compound and its derivatives to act as enzyme inhibitors has been explored, with a notable focus on tyrosinase.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.gov Several studies have investigated piperidine-containing compounds as tyrosinase inhibitors. nih.govdntb.gov.ua Research into compounds bearing a 4-(4-fluorobenzyl)piperidine fragment has led to the development of effective tyrosinase inhibitors with IC50 values significantly lower than the reference compound, kojic acid. nih.gov Furthermore, a study on 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles, which share the trifluoromethylphenyl group, identified a compound with an exceptionally low IC50 value of 0.2 µM for tyrosinase inhibition, highlighting the potential contribution of this moiety to high-potency inhibition. mdpi.com

| Compound/Derivative | Tyrosinase Inhibition (IC50) | Inhibition Type |

|---|---|---|

| 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one (1a) | 252 µM | Not specified |

| Derivative 2d | 7.56 µM | Mixed-type |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b) | 0.2 µM | Competitive |

There is currently limited specific data available in the scientific literature regarding the direct inhibitory activity of this compound on FAAH, nih.govnih.govmdpi.commdpi.com DPP-4, c-Met kinase, nih.govwikipedia.orgpfizer.comprobechem.com BRAF, ALK, or ROS1.

The interaction of compounds containing the 4-(trifluoromethyl)phenoxy group with neurotransmitter transporters has been a subject of investigation, particularly concerning the Glycine (B1666218) Transporter 1 (GlyT1).

Glycine Transporter 1 (GlyT1): Inhibition of GlyT1 is a therapeutic strategy being explored for schizophrenia, as it can increase synaptic glycine levels and enhance N-methyl-D-aspartate (NMDA) receptor function. nih.govdoi.orgnih.gov A compound known as (R,S)-(+/-)N-methyl-N-[(4-trifluoromethyl)phenoxy]-3-phenyl-propylglycine, also referred to as Org24589, has been described as a GlyT1 inhibitor. nih.govdoi.org This molecule incorporates the 4-(trifluoromethyl)phenoxy moiety, suggesting its potential role in the interaction with the transporter. While not a piperidine derivative itself, this finding indicates that the 4-(trifluoromethyl)phenoxy group can be a key pharmacophore in the design of GlyT1 inhibitors.

The broader piperidine scaffold has been investigated for various cellular activities, although specific data for this compound is sparse.

Antimicrobial and Antiviral Activity: Piperidine derivatives have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.netnih.govmdpi.com Some of these compounds have shown moderate to excellent antibacterial activity. biointerfaceresearch.com In the realm of antiviral research, 1,4,4-trisubstituted piperidines have demonstrated promising activity against human coronavirus 229E (HCoV-229E) and have been identified as a unique class of coronavirus inhibitors. mdpi.com

Antiproliferative/Anticancer Activity: The potential for piperidine-based compounds as anticancer agents is an active area of research. Novel piperidine antagonists of the Dopamine D4 receptor are being explored as potential treatments for glioblastoma. nih.gov These antagonists have been shown to decrease the cell viability of glioblastoma cells in a dose-dependent manner. nih.gov

Cellular and Molecular Mechanism Elucidation

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, research on related compounds offers some insights. For example, piperine, a naturally occurring compound containing a piperidine ring, has been shown to inhibit TGF-β signaling pathways. nih.gov This suggests that piperidine-containing molecules can influence key cellular signaling cascades involved in processes like cell growth, differentiation, and migration. The antagonist activity of related compounds at the Dopamine D4 receptor, which couples to inhibitory Gαi/o-proteins to decrease cAMP levels, also points to a direct modulation of intracellular signaling. nih.gov

Preclinical Efficacy Studies in Relevant Biological Models

Preclinical studies evaluating the efficacy of this compound in anti-infective models were not identified in the reviewed scientific literature.

Preclinical efficacy studies of this compound in neurobiological models, including investigations into its activity as a central nervous system receptor ligand or its effects in pain states, were not identified in the reviewed scientific literature.

Investigations into the anticancer activity of this compound in oncological cell line models were not found in the reviewed scientific literature.

The this compound scaffold is a key component in the development of bispecific agents targeting the RBP4-TTR transport complex. This complex is crucial for transporting all-trans-retinol (vitamin A) from the liver to tissues, and its modulation is a therapeutic target for ophthalmic diseases like AMD and Stargardt disease. nih.govnih.govgoogle.com

The therapeutic goal is to reduce the influx of retinol (B82714) to the retina, thereby decreasing the formation of cytotoxic lipofuscin bisretinoids. chemrxiv.org Derivatives of this compound have been synthesized and evaluated for their dual ability to antagonize RBP4 and stabilize TTR. One standout analogue, (±)-44, demonstrated a potent and balanced activity profile in preclinical assays. nih.gov This compound was shown to effectively compete with retinol for RBP4 binding and to kinetically stabilize the TTR tetramer, preventing its aggregation in gel-based assays. nih.gov Furthermore, in vivo studies in mice showed that this derivative could significantly lower plasma RBP4 levels, confirming target engagement and desired pharmacological activity. nih.gov

The development of these dual-action compounds showcases a sophisticated approach to drug design, aiming to treat complex, age-related comorbidities like dry AMD and senile systemic amyloidosis with a single therapeutic agent. nih.gov

Interactive Data Table: Preclinical Activity of a Representative Derivative

| Compound | Target | Assay Type | Result | Reference |

| (±)-44 | RBP4 | Scintillation Proximity Assay | IC₅₀ = 110 nM | nih.gov |

| (±)-44 | RBP4 | HTRF-FRET Assay | IC₅₀ = 150 nM | nih.gov |

| (±)-44 | TTR | Fibril Formation Assay | EC₅₀ = 250 nM | nih.gov |

| (±)-44 | In Vivo Model (Mouse) | Plasma RBP4 Reduction | Significant lowering of RBP4 | nih.gov |

Emerging Research Areas and Future Directions

Application in Chemical Biology Tools Development

The development of selective chemical tools is crucial for dissecting complex biological pathways and validating novel drug targets. The 4-(4-(Trifluoromethyl)phenoxy)piperidine scaffold has shown promise in the generation of such tools, particularly as chemical probes for receptor studies.

A notable area of application is in the study of dopamine (B1211576) receptors. For instance, derivatives of this scaffold have been identified as potent and selective antagonists for the dopamine D4 receptor. nih.govnih.gov These compounds, despite sometimes exhibiting poor metabolic stability, are considered valuable in vitro chemical probes due to their high selectivity. nih.govnih.gov Such probes are instrumental in cellular models for investigating the role of specific receptors in disease states, such as L-DOPA-induced dyskinesias in Parkinson's disease models. nih.gov

Future research is likely to focus on the further refinement of these molecules to improve their properties as chemical probes. This includes enhancing their metabolic stability and incorporating functionalities that allow for visualization or affinity-based pulldown experiments. Moreover, the development of radiolabeled versions of these selective ligands could lead to the creation of novel Positron Emission Tomography (PET) tracers for imaging specific receptor populations in the brain, which would be invaluable for both basic research and clinical diagnostics. nih.govmdpi.com

Table 1: Applications of this compound Derivatives as Chemical Biology Tools

| Application Area | Specific Use | Key Findings | Reference |

|---|---|---|---|

| Dopamine Receptor Research | In vitro chemical probe for D4 receptor | High selectivity over other dopamine receptor subtypes. | nih.govnih.gov |

| Neurodegenerative Disease Models | Investigation of D4 receptor signaling in cellular models | Useful for studying pathways related to L-DOPA-induced dyskinesias. | nih.gov |

| Potential for PET Imaging | Development of selective radioligands | Scaffold provides a basis for creating tracers to visualize receptor distribution. | nih.govmdpi.com |

Advanced Drug Discovery Concepts Derived from Compound Research

Research into this compound and its analogs has informed several advanced drug discovery concepts. The exploration of its structure-activity relationships (SAR) has provided valuable insights into designing molecules with improved potency, selectivity, and pharmacokinetic profiles.

One key concept is the principle of subtype selectivity . For complex receptor families like dopamine or opioid receptors, achieving selectivity for a specific subtype is a major goal to maximize therapeutic efficacy while minimizing off-target side effects. SAR studies on piperidine (B6355638) analogs have demonstrated how modifications to the phenoxy ring and the piperidine core can dramatically influence binding affinity and selectivity for different receptor subtypes. nih.govnih.gov For example, the strategic placement of fluorine atoms can enhance metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic properties.

Another important concept is the systematic exploration of chemical space around a privileged scaffold. The 4-phenyl piperidine framework is considered a versatile scaffold in medicinal chemistry. nih.gov By creating libraries of analogs with diverse substitutions, researchers can systematically probe the chemical features required for interaction with a biological target. researchgate.net This approach, often coupled with parallel synthesis techniques, accelerates the identification of lead compounds with desirable biological activities. researchgate.net

The findings from these studies contribute to a broader understanding of molecular recognition and provide a rational basis for the design of future therapeutic agents targeting a range of receptors and enzymes.

Table 2: Key Drug Discovery Concepts from Research on Piperidine Analogs

| Drug Discovery Concept | Description | Relevance to Compound Research |

|---|---|---|

| Subtype-Selective Inhibition | Designing inhibitors that selectively target a specific receptor subtype to improve efficacy and reduce side effects. | SAR studies on piperidine analogs have identified modifications that confer high selectivity for receptors like the dopamine D4 subtype. nih.govnih.gov |

| Privileged Scaffold-Based Design | Utilizing a common structural motif that is known to interact with multiple biological targets to develop new drugs. | The 4-phenyl piperidine scaffold is a versatile framework for designing ligands for various receptors. nih.gov |

| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. | Systematic SAR studies of analogs have guided the optimization of potency and selectivity. nih.govnih.govfrontiersin.org |

Integration with Artificial Intelligence and Machine Learning in Compound Design

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data from piperidine analogs to predict the activity of new, virtual compounds. nih.govresearchgate.netnih.gov This allows for the rapid screening of vast chemical spaces to identify molecules with a high probability of success before committing to their chemical synthesis. arxiv.org Generative AI models can even design entirely new molecules de novo that are optimized for specific properties, such as high binding affinity for a target receptor and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.gov

For a scaffold like this compound, AI and ML can be used to:

Predict Binding Affinity: Develop models that predict how tightly a new analog will bind to its target receptor.

Optimize ADMET Properties: Identify structural modifications that are likely to improve metabolic stability, reduce toxicity, or enhance brain penetration.

Guide Synthetic Efforts: Prioritize the synthesis of compounds that are most likely to have the desired biological activity and drug-like properties. nih.gov

While specific applications of AI to this exact compound are still emerging in the literature, the methodologies are well-established and represent a significant future direction for research in this area. iapchem.orgquanthealth.ai

Table 3: Potential Applications of AI/ML in the Design of this compound Analogs

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling (QSAR) | Using existing data to train models that predict the biological activity of new compounds. | Accelerates the screening of virtual libraries to identify promising candidates. nih.govresearchgate.net |

| Generative Molecular Design | AI algorithms that create novel molecular structures with optimized properties. | Enables the de novo design of potent and selective ligands with good drug-like properties. nih.govnih.gov |

| ADMET Prediction | ML models that forecast the pharmacokinetic and toxicity profiles of molecules. | Helps to de-risk drug candidates early in the discovery process by flagging potential liabilities. iapchem.org |

Exploration of Novel Bio-functionalization and Prodrug Strategies

To enhance the therapeutic potential of this compound and its derivatives, researchers are exploring novel bio-functionalization and prodrug strategies. These approaches aim to improve drug delivery, enhance solubility, and overcome biological barriers such as the blood-brain barrier.

Bio-functionalization involves attaching a functional group to the core molecule to impart new properties. A key application of this is the development of PET imaging agents. nih.gov By incorporating a positron-emitting radionuclide, such as fluorine-18, into the structure of a selective ligand, it is possible to create a tracer that can be used to visualize and quantify the distribution of its target receptor in the living brain. frontiersin.orgresearchgate.net This is a powerful tool for understanding disease pathology and for confirming target engagement in clinical drug development.

Prodrug strategies involve chemically modifying a drug into an inactive form that is converted to the active drug within the body. ebi.ac.uk This approach can be used to overcome challenges such as poor aqueous solubility or limited bioavailability. nih.gov For a compound targeting the central nervous system, a prodrug could be designed to be more lipophilic to facilitate crossing the blood-brain barrier, after which it would be cleaved by enzymes in the brain to release the active molecule. While specific prodrugs of this compound have not been extensively reported, the principles of prodrug design are highly applicable to this class of compounds. mdpi.com Future research in this area could lead to the development of more effective and safer therapeutics based on this versatile scaffold.

Table 4: Bio-functionalization and Prodrug Strategies

| Strategy | Description | Potential Benefit for this compound Analogs |

|---|---|---|

| Bio-functionalization | ||

| Radiolabeling | Incorporation of a radionuclide (e.g., 18F) to create a PET tracer. | Enables non-invasive imaging of the target receptor in the brain, aiding in diagnostics and drug development. nih.govfrontiersin.org |

| Prodrug Strategies | ||

| Improving Solubility | Attaching a water-soluble promoiety that is cleaved in vivo. | Enhances the formulation possibilities and oral bioavailability of poorly soluble compounds. nih.gov |

| Enhancing CNS Penetration | Increasing lipophilicity to improve passage across the blood-brain barrier, with subsequent cleavage to the active drug. | Increases the concentration of the active drug at its site of action in the brain. |

Q & A

Basic: What are the key considerations for optimizing synthetic protocols for 4-(4-(Trifluoromethyl)phenoxy)piperidine?

Answer:

Synthesis optimization should focus on solvent systems, base selection, and reaction monitoring. Evidence from hydrolysis protocols (e.g., using amides, sulfoxides, or cyclic ethers as solvents with bases like NaOH) indicates that solvent polarity affects reaction efficiency and byproduct formation . For example, dichloromethane with NaOH has been used for similar piperidine derivatives, achieving 99% purity after recrystallization . Analytical techniques like TLC or HPLC should track reaction progress, while post-synthetic purification (e.g., column chromatography) is critical to isolate the trifluoromethylphenoxy-piperidine scaffold from haloalkyl or arylalkyl intermediates .

Advanced: How can stereochemical outcomes be controlled during the synthesis of chiral piperidine derivatives like this compound?

Answer:

Chiral resolution or asymmetric synthesis is required. For example, enantiomeric separation of fluorophenyl-piperidine analogs has been achieved via chiral chromatography or enzymatic resolution . Reaction conditions (e.g., temperature, chiral catalysts) must be tailored to minimize racemization. Computational modeling (e.g., DFT studies) can predict energy barriers for stereochemical interconversion, guiding experimental design .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl group at C4 of the phenyl ring and piperidine oxygen linkage) .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N, Cl content) with tolerances <0.5% deviation from theoretical values .

- HPLC-MS : Monitor purity and detect trace impurities (e.g., unreacted phenoxy precursors) .

Advanced: How can researchers reconcile discrepancies between theoretical and experimental elemental analysis data for this compound?

Answer:

Systematic error analysis is essential. For example, deviations in carbon or nitrogen content (e.g., 65.66% theoretical vs. 65.40% observed in fluorophenyl-piperidine analogs) may arise from hygroscopicity, incomplete combustion, or residual solvents . Combustion analysis should be repeated under controlled humidity, and thermogravimetric analysis (TGA) can assess moisture content. X-ray crystallography may resolve structural ambiguities .

Advanced: What methodologies are used to identify pharmacological targets of this compound?

Answer:

- In vitro binding assays : Screen against receptor panels (e.g., serotonin, dopamine receptors) using radioligand displacement, as seen in 5-HT potentiators .

- Kinase profiling : Assess inhibition of kinases (e.g., JAK/STAT pathways) via fluorescence polarization .

- Molecular docking : Map the compound’s interaction with binding pockets (e.g., trifluoromethyl group’s hydrophobic interactions) using software like AutoDock .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (P261 precaution) .

- Waste disposal : Follow local regulations for halogenated waste, as trifluoromethyl groups may generate toxic byproducts .

Advanced: How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?

Answer:

- Substituent variation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to modulate receptor affinity .

- Piperidine ring modifications : Introduce methyl or ethyl groups at the piperidine nitrogen to enhance blood-brain barrier penetration, as demonstrated in CNS-active analogs .

- Pharmacokinetic profiling : Use in vitro microsomal assays to assess metabolic stability and guide structural tweaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.